(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride
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Overview
Description
(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride is a chemical compound with the molecular formula C16H16ClN·HCl It is known for its unique structure, which includes a cyclopropyl ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl halide reacts with the cyclopropyl intermediate.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where an amine reacts with a suitable aldehyde or ketone in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl) (2-phenylcyclopropyl)methanamine hydrochloride
- 4-Chlorobenzylamine
- (4-Chlorophenyl)phenylmethylamine
Uniqueness
(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride is unique due to its specific structural features, such as the cyclopropyl ring and the chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(4-chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H/t14-,15+,16?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERYHQPIIQYBJR-NKZKTGFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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